PARP-1 Inhibitor Selectivity: Pyrrolo[1,2-b]pyridazine-5-carboxylic Acid-Derived Scaffolds Exhibit Isoform Discrimination
Derivatives constructed from the pyrrolo[1,2-b]pyridazine core (accessible via functionalization of the 5-carboxylic acid handle) demonstrate tunable selectivity between PARP-1 and PARP-2 isoforms. In a structure–activity relationship (SAR) study of 2-substituted pyrrolo[1,2-b]pyridazines, optimized compounds achieved selective inhibition of PARP-1 over PARP-2 [1].
| Evidence Dimension | PARP-1 vs. PARP-2 isoform selectivity |
|---|---|
| Target Compound Data | Compound 15a: PARP-1 IC₅₀ = 14.2 nM; PARP-2 IC₅₀ = 209.38 nM. Compound 15b: PARP-1 IC₅₀ = 43.7 nM; PARP-2 IC₅₀ = 213.99 nM. |
| Comparator Or Baseline | Intra-class comparator: Compound 10f (PARP-1 IC₅₀ = 43.7 nM). Selectivity ratio calculated as PARP-2 IC₅₀ / PARP-1 IC₅₀. |
| Quantified Difference | 15a: ~15-fold selectivity for PARP-1; 15b: ~5-fold selectivity for PARP-1. |
| Conditions | In vitro enzymatic inhibition assay; recombinant PARP-1 and PARP-2 proteins. |
Why This Matters
For procurement decisions in oncology drug discovery programs targeting synthetic lethality, this scaffold-derived selectivity profile distinguishes pyrrolo[1,2-b]pyridazine-based inhibitors from pan-PARP inhibitors (e.g., olaparib) and enables development of isoform-selective chemical probes.
- [1] Xiang, H.Y.; Chen, J.Y.; Huan, X.J.; et al. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. Bioorg. Med. Chem. Lett. 2020, 56, 128501. (Compound 15a: PARP-1 IC₅₀ = 14.2 nM, PARP-2 IC₅₀ = 209.38 nM; Compound 15b: PARP-1 IC₅₀ = 43.7 nM, PARP-2 IC₅₀ = 213.99 nM; 10f: IC₅₀ = 43.7 nM). View Source
